2,5-Bis(Diphenylphosphino)hexane
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Overview
Description
(2R,5R)-2,5-Bis(diphenylphosphino)hexane is a chiral diphosphine ligand widely used in asymmetric catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a hexane backbone, allows it to coordinate with transition metals, forming complexes that can catalyze a variety of chemical reactions with high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Bis(diphenylphosphino)hexane typically involves the following steps:
Starting Materials: The synthesis begins with (R,R)-2,5-hexanediol.
Phosphination: The diol is reacted with chlorodiphenylphosphine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine groups.
Purification: The product is purified using column chromatography to obtain the desired chiral ligand.
Industrial Production Methods
In an industrial setting, the production of (2R,5R)-2,5-Bis(diphenylphosphino)hexane follows similar steps but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of (R,R)-2,5-hexanediol and chlorodiphenylphosphine are used.
Automated Reaction Systems: Automated systems ensure precise control of reaction conditions, such as temperature and pressure.
High-Throughput Purification: Techniques like high-performance liquid chromatography (HPLC) are employed for efficient purification.
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-2,5-Bis(diphenylphosphino)hexane undergoes various types of reactions, including:
Coordination Reactions: It forms complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: The phosphine groups can be oxidized to phosphine oxides.
Substitution: The ligand can participate in substitution reactions where one of the diphenylphosphino groups is replaced by another ligand.
Common Reagents and Conditions
Coordination Reactions: Typically carried out in solvents like dichloromethane or toluene, under an inert atmosphere.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Substitution: Reagents like halides or other phosphines are employed under controlled conditions.
Major Products
Metal Complexes: The primary products are metal-ligand complexes used in catalysis.
Phosphine Oxides: Formed during oxidation reactions.
Substituted Ligands: Result from substitution reactions.
Scientific Research Applications
(2R,5R)-2,5-Bis(diphenylphosphino)hexane has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Employed in the synthesis of chiral molecules that are biologically active.
Medicine: Utilized in the development of pharmaceuticals, especially those requiring chiral purity.
Industry: Applied in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism by which (2R,5R)-2,5-Bis(diphenylphosphino)hexane exerts its effects involves:
Coordination with Metals: The diphosphine ligand coordinates with transition metals, forming a stable complex.
Catalytic Activity: The metal-ligand complex facilitates various catalytic reactions by providing a chiral environment, leading to high enantioselectivity.
Molecular Targets: The primary targets are the substrates involved in the catalytic reactions, which are transformed into chiral products.
Comparison with Similar Compounds
Similar Compounds
®-BINAP: Another chiral diphosphine ligand used in asymmetric catalysis.
(S)-BINAP: The enantiomer of ®-BINAP, also used in similar applications.
DIPAMP: A chiral diphosphine ligand with a different backbone structure.
Uniqueness
(2R,5R)-2,5-Bis(diphenylphosphino)hexane is unique due to its hexane backbone, which provides a different steric environment compared to other ligands like ®-BINAP and DIPAMP. This uniqueness allows it to achieve high enantioselectivity in specific catalytic reactions where other ligands may not be as effective.
Properties
IUPAC Name |
5-diphenylphosphanylhexan-2-yl(diphenyl)phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32P2/c1-25(31(27-15-7-3-8-16-27)28-17-9-4-10-18-28)23-24-26(2)32(29-19-11-5-12-20-29)30-21-13-6-14-22-30/h3-22,25-26H,23-24H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXNCYRUWZPRJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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